Methyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate
CAS No.: 543686-55-1
Cat. No.: VC21476175
Molecular Formula: C15H14N2O5S
Molecular Weight: 334.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 543686-55-1 |
|---|---|
| Molecular Formula | C15H14N2O5S |
| Molecular Weight | 334.3g/mol |
| IUPAC Name | methyl 4,5-dimethyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C15H14N2O5S/c1-8-9(2)23-14(12(8)15(19)22-3)16-13(18)10-4-6-11(7-5-10)17(20)21/h4-7H,1-3H3,(H,16,18) |
| Standard InChI Key | RNBIEQLEINZQFJ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
| Canonical SMILES | CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Introduction
Chemical Structure and Properties
Molecular Structure
Methyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate contains several key structural features that define its chemical behavior and potential applications. It consists of a thiophene ring with multiple functional groups, including a nitrobenzamido moiety at the 2-position, a methyl carboxylate group at the 3-position, and methyl groups at positions 4 and 5 of the thiophene ring. This combination of functional groups creates a complex molecule with specific electronic and steric properties.
The thiophene core provides aromaticity and serves as a scaffold for the various substituents. The nitro group on the benzamido portion is electron-withdrawing, which influences the electronic distribution within the molecule, potentially affecting its reactivity and biological interactions. The methyl carboxylate group adds an ester functionality, which is significant for potential chemical transformations and structure-activity relationships.
Physicochemical Properties
Based on structural analysis and comparison with its ethyl ester analog, the following properties can be estimated for methyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₅S | Differs from ethyl analog (C₁₆H₁₆N₂O₅S) by one CH₂ unit |
| Molecular Weight | ~334.3 g/mol | Calculated based on atomic weights |
| Appearance | Likely a crystalline solid | Based on similar thiophene derivatives |
| Solubility | Limited water solubility; soluble in organic solvents | Typical for compounds with this structure |
| Melting Point | Not determined | Would require experimental verification |
The compound shares significant structural similarity with ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate, which has a molecular weight of 348.4 g/mol . The primary difference is the replacement of the ethyl ester group with a methyl ester, reducing the molecular weight by approximately 14 g/mol.
Structural Comparison with Analogs
Comparison with Ethyl Analog
The closely related ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate has been documented with a CAS number of 313507-39-0 . The structural differences between the methyl and ethyl esters primarily affect properties such as lipophilicity, metabolic stability, and potentially the compound's biological activity profile. The IUPAC name of the ethyl analog is ethyl 4,5-dimethyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate .
Significance of Structural Features
The specific arrangement of functional groups in this molecule contributes to its potential utility:
-
The thiophene ring serves as a bioisostere for benzene in many medicinal chemistry applications
-
The nitro group may serve as a hydrogen bond acceptor in biological systems
-
The carboxamido linkage can participate in hydrogen bonding interactions
-
The methyl carboxylate group provides a handle for further chemical derivatization
-
The methyl groups at positions 4 and 5 influence the electronic density of the thiophene ring
Synthesis Approaches
Esterification of Corresponding Carboxylic Acid
The methyl ester could be prepared from the corresponding carboxylic acid through standard esterification procedures using methanol and an acid catalyst.
Transesterification of Ethyl Ester
Given the availability of the ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate , transesterification using methanol with appropriate catalysts could provide a direct route to the methyl analog.
Related Synthetic Strategies
The synthesis of dihydrothiophene derivatives described in the literature provides additional context for potential synthetic approaches. For example, trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles have been prepared through several routes:
-
Reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone
-
Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization
These methodologies suggest that functionalized thiophenes can be accessed through various cyclization and addition reactions, potentially applicable to the synthesis of our target compound with appropriate modifications.
| Potential Application | Structural Rationale | Comparison with Known Compounds |
|---|---|---|
| Enzyme Inhibition | Amide linkage provides hydrogen bonding capacity | Similar amide-containing thiophenes have shown enzyme inhibitory activity |
| Anti-cancer Activity | Nitro group may interact with specific cellular targets | Related quinoline derivatives have shown antiproliferative properties |
| Anti-inflammatory Properties | Combination of aromatic and carbonyl moieties | Structurally similar compounds have demonstrated anti-inflammatory effects |
Structure-Activity Relationships
The relationship between structure and activity for this class of compounds can be inferred from studies on related molecules:
-
The nitro group at the para position of the benzamido portion might contribute to enhanced binding affinity to biological targets due to its strong electron-withdrawing properties
-
The methyl ester, being smaller than the ethyl ester, may improve penetration into binding pockets of target proteins
-
The 4,5-dimethyl substitution on the thiophene ring likely influences the electronic properties and conformational preferences of the molecule
Research Context and Thiophene Chemistry
Significance in Heterocyclic Chemistry
Thiophene derivatives constitute an important class of heterocyclic compounds with applications across multiple fields. The chemistry of thiophenes is well-established, with particular interest in their:
-
Electronic properties for materials science applications
-
Pharmacophoric potential in drug discovery
-
Synthetic versatility for building complex molecules
-
Structure-property relationships in various applications
Related Research Findings
The development of thieno[2,3-d]pyrimidine core systems, as described in the research literature, highlights the potential for further derivatization of thiophene-containing compounds . This research demonstrates that dihydrothiophenes can serve as valuable precursors for the construction of more complex heterocyclic systems through reactions such as the Mannich-type cyclization with formaldehyde and primary amines .
The research on 2-amino-4,5-dihydrothiophene-3-carbonitriles has employed high-level quantum chemical calculations to elucidate reaction mechanisms, providing insights into the reactivity patterns of substituted thiophenes . Such mechanistic understanding could inform future synthetic approaches to methyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate and related compounds.
Analytical Considerations
Identification and Characterization
For complete characterization of methyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate, several analytical techniques would be typically employed:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass Spectrometry for molecular weight determination and fragmentation pattern analysis
-
Infrared Spectroscopy for identification of functional groups
-
X-ray Crystallography for definitive three-dimensional structure determination
Based on the structural information available for the ethyl analog, the methyl ester would be expected to show characteristic spectroscopic features, particularly in the carbonyl region of the IR spectrum and in the methoxy region of the ¹H NMR spectrum.
Computational Analysis
Future Research Directions
Synthesis and Characterization
A comprehensive study of methyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate would benefit from:
-
Development of efficient synthetic routes with high yields and purity
-
Complete spectroscopic and analytical characterization
-
Investigation of structure-property relationships through systematic modification of substituents
Biological Evaluation
Given the structural features that suggest potential biological activity, future research could explore:
-
Screening against various biological targets to identify potential therapeutic applications
-
Structure-activity relationship studies through synthesis of analogs with modified substituents
-
Mechanistic studies to understand the mode of action at the molecular level
Material Science Applications
The combination of functionalities in this molecule may also present opportunities in materials science, particularly in:
-
Development of sensor materials based on the electronic properties of the substituted thiophene
-
Exploration of supramolecular assemblies facilitated by the hydrogen bonding capabilities
-
Investigation of optical properties related to the conjugated system and substituent effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume